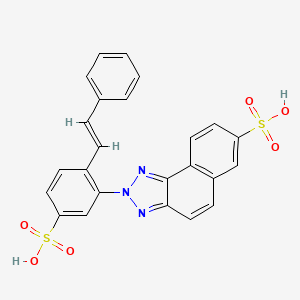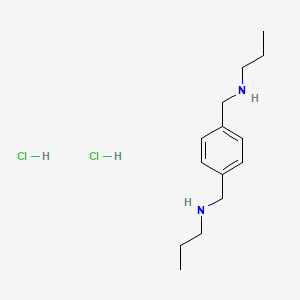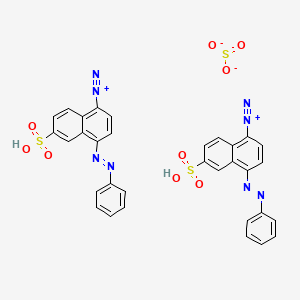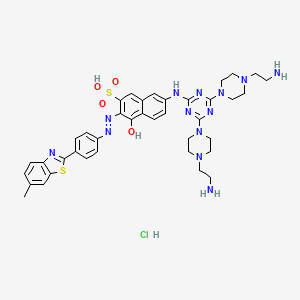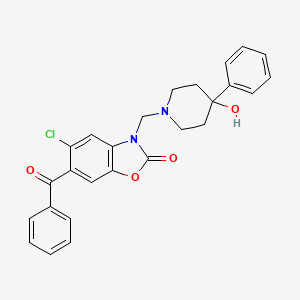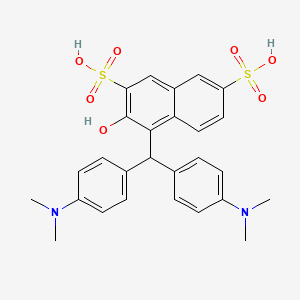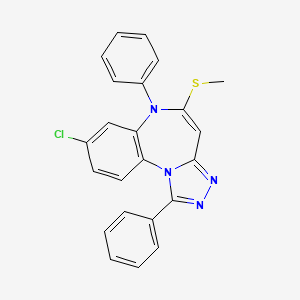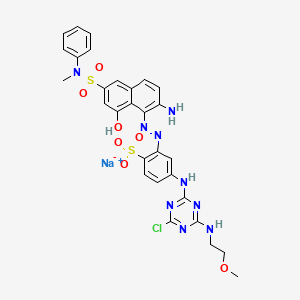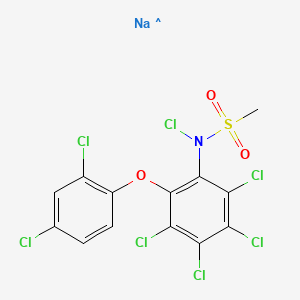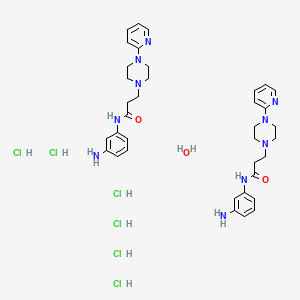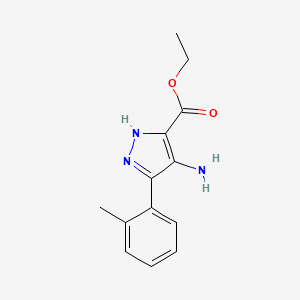
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-methylphenyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-methylphenyl)-, ethyl ester is a chemical compound with a complex structure. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
準備方法
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-methylphenyl)-, ethyl ester typically involves multi-step reactions. One common method includes the reaction of 2-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by the introduction of the carboxylic acid and amino groups through subsequent reactions. Industrial production methods may involve optimized reaction conditions and purification techniques to achieve high yields and purity.
化学反応の分析
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-methylphenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-methylphenyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and agrochemicals.
作用機序
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-methylphenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
類似化合物との比較
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-methylphenyl)-, ethyl ester can be compared with other pyrazole derivatives, such as:
1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl-, ethyl ester: Similar structure but lacks the methyl group on the phenyl ring.
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-chlorophenyl)-, ethyl ester: Contains a chlorine atom instead of a methyl group. These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties. The presence of the 2-methylphenyl group in this compound may confer unique properties and activities compared to its analogs.
特性
CAS番号 |
91857-64-6 |
|---|---|
分子式 |
C13H15N3O2 |
分子量 |
245.28 g/mol |
IUPAC名 |
ethyl 4-amino-3-(2-methylphenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)12-10(14)11(15-16-12)9-7-5-4-6-8(9)2/h4-7H,3,14H2,1-2H3,(H,15,16) |
InChIキー |
KPFHYILVRGPHJI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=NN1)C2=CC=CC=C2C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


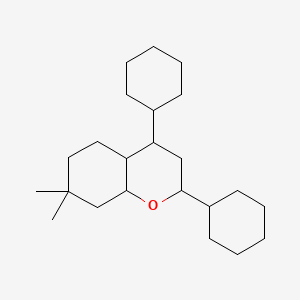
![1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine](/img/structure/B12746890.png)
